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Introduction
Dihydropteroate synthase (DHPS), designated by EC number 2.5.1.15, is a critical enzyme in

the de novo biosynthesis of folate. It catalyzes the condensation of 4-aminobenzoic acid

(pABA) with (7,8-dihydropterin-6-yl)methyl diphosphate (DHPP) to form 7,8-dihydropteroate

and diphosphate.[1][2][3] Folate and its derivatives are essential cofactors for the synthesis of

nucleic acids (purines and thymidylate) and several amino acids.[4][5] Most microorganisms

and plants must synthesize folate from scratch, as they cannot utilize dietary sources.[3]

Conversely, higher eukaryotes, including mammals, lack this pathway and obtain folate from

their diet. This fundamental metabolic difference makes DHPS an attractive and well-validated

target for a range of antimicrobial agents, most notably the sulfonamide (sulfa) drugs, which act

as competitive inhibitors of pABA.[3][4][6][7] Understanding the distribution, function, and

kinetic properties of DHPS across various organisms is paramount for the development of new

inhibitors and for overcoming widespread drug resistance.[7][8][9]

Distribution and Activity of DHPS in Organisms
Dihydropteroate synthase is essential for survival and therefore broadly active in a diverse

array of organisms that synthesize their own folate.
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Bacteria: DHPS is ubiquitous in bacteria and has been extensively studied in numerous

species, including Escherichia coli, Staphylococcus aureus, Bacillus anthracis, and

Mycobacterium tuberculosis.[1][2] In most bacteria, the enzyme is a homodimer with a

classic TIM barrel structure and is encoded by the folP or sul gene.[3][5]

Archaea: DHPS is also a component of biosynthetic pathways in Archaea, where it

participates in the synthesis of folate and the related cofactor tetrahydromethanopterin.[1]

Lower Eukaryotes: The enzyme is active in many lower eukaryotes, making it a target for

drugs against parasitic and fungal infections.[2][3] This includes protozoa like Plasmodium

falciparum (the causative agent of malaria) and Toxoplasma gondii, as well as fungi such as

Pneumocystis jirovecii (formerly P. carinii).[3][6][7]

Plants: Plants synthesize folate in their mitochondria, and DHPS is a key enzyme in this

pathway.[2][10] It has been characterized in species like Arabidopsis thaliana and pea

(Pisum sativum).[10][11]

A notable feature of DHPS in some organisms is its existence as a multifunctional protein. For

instance, in P. falciparum and plants like A. thaliana, DHPS is a bifunctional enzyme fused with

6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), the preceding enzyme in the

pathway.[10][12] In yeast (Saccharomyces cerevisiae) and the fungus Pneumocystis jirovecii, it

can be part of a trifunctional protein that also includes dihydroneopterin aldolase (DHNA)

activity.[3][7][10]

Quantitative Data on DHPS Activity
The catalytic efficiency and substrate affinity of DHPS, as well as its susceptibility to inhibitors,

can vary significantly between organisms. The following tables summarize key quantitative data

from the literature.

Table 1: Kinetic Parameters of Dihydropteroate Synthase in Various Organisms
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Organism Substrate Km (μM) kcat (s⁻¹)

Catalytic
Efficiency
(kcat/Km)
(M⁻¹s⁻¹)

Reference(s
)

Escherichia

coli
pABA 7.8 0.38 4.9 x 10⁴ [7]

DHPP - - -

Staphylococc

us aureus
pABA 0.8 ± 0.1 0.12 ± 0.01 1.5 x 10⁵ [9]

DHPP 3.9 ± 0.6 - - [9]

Bacillus

anthracis
pABA 4.8 ± 1.1 0.44 ± 0.03 9.2 x 10⁴ [1]

DHPP 1.9 ± 0.2 - - [1]

Arabidopsis

thaliana
pABA 2.5 - - [11]

DHPP 91 - - [11]

Note: kcat values are often reported with respect to the varied substrate (pABA in these cases).

A hyphen (-) indicates data not reported in the cited source.

Table 2: Inhibition Constants of Sulfonamides Against Dihydropteroate Synthase
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Organism Inhibitor
Inhibition
Constant

Value (μM) Reference(s)

Staphylococcus

aureus

Sulfamethoxazol

e
Ki 0.3 ± 0.04 [9]

Plasmodium

falciparum

(Sensitive Strain)

Sulfadoxine Ki 0.14 [7]

Plasmodium

falciparum

(Resistant Strain)

Sulfadoxine Ki 112 [7]

Toxoplasma

gondii

Sulfamethoxazol

e
Ki 17.1 [6]

3',5'-dichloro-

sulfanilanilide
Ki 0.3 [6]

Arabidopsis

thaliana
Sulfanilamide I₅₀ 18.6 [11]

Sulfacetamide I₅₀ 9.6 [11]

Sulfadiazine I₅₀ 4.2 [11]

Signaling and Metabolic Pathways
DHPS is a central enzyme in the folate biosynthesis pathway, which begins with GTP and

culminates in the production of tetrahydrofolate (THF), the biologically active form of folate.

GTP 7,8-Dihydroneopterin
triphosphate

GTPCH 6-Hydroxymethyl-7,8-
dihydropterin

Multiple
Steps

DHPP
(7,8-dihydropterin-6-yl)methyl

diphosphate

HPPK

Dihydropteroate
Synthase (DHPS)pABA

(4-Aminobenzoic acid)

7,8-Dihydropteroate Dihydrofolate
(DHF)

DHFS
+ Glutamate Tetrahydrofolate

(THF)

DHFR
+ NADPH

One-Carbon
Metabolism

(e.g., dTMP, Purine Synthesis)
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Folate Biosynthesis Pathway Highlighting DHPS.

Experimental Protocols
Accurate measurement of DHPS activity is crucial for kinetic characterization and inhibitor

screening. Below are detailed methodologies for three widely used assays.

Coupled Spectrophotometric Assay
This continuous assay links the production of dihydropteroate to the oxidation of NADPH by

dihydrofolate reductase (DHFR), which is monitored as a decrease in absorbance at 340 nm.

[4]

Principle: DHPS: pABA + DHPP → 7,8-Dihydropteroate + PPi DHFR: 7,8-Dihydropteroate +

NADPH + H⁺ → Tetrahydropteroate + NADP⁺

Materials:

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.

DHPS enzyme (purified).

DHFR enzyme (purified, in excess).

Substrates: pABA and DHPP stocks in appropriate buffer.

Cofactor: NADPH stock solution (e.g., 10 mM).

96-well UV-transparent microplate.

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Methodology:

Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture

containing Assay Buffer, a fixed concentration of DHFR, and NADPH (final concentration
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typically 100-200 µM). For inhibitor studies, add the inhibitor compound at various

concentrations.

Initiate Reaction: Start the reaction by adding one of the DHPS substrates (e.g., pABA, to a

final concentration near its Km). The other substrate (DHPP) should already be in the master

mix. The final reaction volume is typically 100-200 µL.

Monitor Absorbance: Immediately place the plate in the spectrophotometer pre-set to 37°C.

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the

absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220

M⁻¹cm⁻¹). For inhibition studies, plot the velocity against inhibitor concentration to determine

IC₅₀ or Ki values.

Pyrophosphate/Phosphate Release Assay (Malachite
Green)
This endpoint assay quantifies the pyrophosphate (PPi) released by the DHPS reaction. The

PPi is first hydrolyzed to two molecules of inorganic phosphate (Pi) by inorganic

pyrophosphatase, and the Pi is then detected colorimetrically using a Malachite Green reagent.

Materials:

Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, pH 7.6.

DHPS enzyme.

Substrates: pABA and DHPP.

Inorganic Pyrophosphatase.

Malachite Green Reagent Kit (containing Malachite Green, ammonium molybdate, and a

stabilizer).

Phosphate Standard (e.g., KH₂PO₄) for standard curve.

96-well clear microplate.
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Spectrophotometer for reading absorbance at ~620-660 nm.

Methodology:

Set up DHPS Reaction: In microcentrifuge tubes or a 96-well plate, combine Assay Buffer,

DHPS enzyme, inorganic pyrophosphatase (e.g., 0.01 U), pABA, and inhibitor (if applicable).

Initiate Reaction: Start the reaction by adding DHPP. The final reaction volume is typically

50-100 µL. Incubate at 37°C for a fixed time (e.g., 20-30 minutes), ensuring the reaction

remains in the linear range.

Stop Reaction & Develop Color: Terminate the reaction by adding the acidic Malachite Green

reagent. This reagent also initiates color development. Incubate at room temperature for 15-

20 minutes.

Prepare Standard Curve: In parallel, prepare a phosphate standard curve by adding known

concentrations of the phosphate standard to wells containing the assay buffer. Add the

Malachite Green reagent to these wells.

Measure Absorbance: Read the absorbance of all wells at ~650 nm.

Data Analysis: Subtract the absorbance of the no-enzyme control (blank). Use the standard

curve to convert the absorbance of the samples into the amount of phosphate produced.

Calculate the enzyme activity (moles of product per unit time).

Fluorescence Polarization (FP) Assay for Inhibitor
Screening
FP is a high-throughput method ideal for identifying compounds that bind to the DHPS active

site by measuring the displacement of a fluorescently labeled probe.

Principle: A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in

low polarization of its emitted light. When bound to the large DHPS enzyme, its tumbling slows

dramatically, increasing the polarization. An unlabeled inhibitor that competes for the same

binding site will displace the probe, causing a decrease in polarization.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FP Assay Buffer: e.g., 40 mM HEPES, 4 mM MgCl₂, pH 7.6.

DHPS enzyme.

Fluorescent Probe: A high-affinity ligand for one of the substrate pockets (e.g., the pterin

pocket) conjugated to a fluorophore (e.g., fluorescein, TMR).

Test compounds/inhibitors dissolved in DMSO.

384-well black, low-binding microplates.

Plate reader with fluorescence polarization capabilities.

Methodology:

Assay Setup: To each well of the 384-well plate, add the FP Assay Buffer, a fixed

concentration of DHPS enzyme, and the fluorescent probe (at a concentration typically

below its Kd).

Add Compounds: Add test compounds from a library plate using a pintool or acoustic

dispenser (final DMSO concentration should be kept low, e.g., <1%). Include controls:

Minimum Polarization (P_min): Probe only.

Maximum Polarization (P_max): Probe + Enzyme.

Incubate: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to

reach binding equilibrium.

Measure Polarization: Read the fluorescence polarization (in millipolarization units, mP) on

the plate reader using the appropriate excitation and emission filters for the fluorophore.

Data Analysis: Calculate the percent inhibition for each compound relative to the P_min and

P_max controls. Compounds causing a significant drop in mP are identified as "hits" that

displace the probe.

Diagrams of Workflows and Logical Relationships
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Experimental Workflow for Coupled DHPS Assay
1. Reagent Preparation

- Assay Buffer
- Enzyme Stocks (DHPS, DHFR)
- Substrate Stocks (pABA, DHPP)

- Cofactor (NADPH)

2. Prepare Master Mix
(Buffer, DHFR, NADPH, DHPP)

3. Dispense into 96-Well Plate
- Master Mix

- Inhibitor/DMSO Control

4. Initiate Reaction
Add pABA to all wells

5. Kinetic Reading
Measure A₃₄₀ over time at 37°C

6. Data Analysis

Calculate Initial Velocity (V₀)
from linear slope

Plot V₀ vs. [Inhibitor]

Determine IC₅₀ / Kᵢ
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Workflow for a coupled spectrophotometric DHPS assay.

Logical Workflow for DHPS Inhibitor Screening

Compound Library

Primary HTS Screen
(e.g., Fluorescence Polarization Assay)

Single concentration

Initial Hits

Dose-Response Confirmation
Calculate IC₅₀

Confirmed Hits

Orthogonal Assay
(e.g., Malachite Green or

Coupled Spectrophotometric Assay)

Validated Hits

Secondary Assays

Mechanism of Inhibition Studies
(Substrate Competition) Selectivity/Specificity Assays Structure-Activity Relationship (SAR)

Lead Optimization

Lead Candidate
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High-throughput screening cascade for DHPS inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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